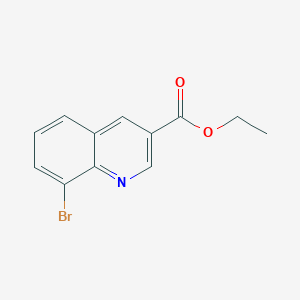

Ethyl 8-bromoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFIYMEQZHVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627506 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-14-9 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 8-bromoquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, ethyl 8-bromoquinoline-3-carboxylate stands out as a highly versatile intermediate, prized for its potential in the synthesis of complex pharmaceutical compounds through further functionalization at the bromine and ester sites. This guide provides a comprehensive, technically detailed overview of a robust and widely adopted method for the synthesis of this key compound: the Gould-Jacobs reaction. We will delve into the causality behind experimental choices, provide step-by-step protocols, and detail the necessary characterization techniques to ensure the identity and purity of the final product.

Introduction: The Significance of the Quinoline Core

Quinolines are bicyclic aromatic heterocycles that have demonstrated a remarkable range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these activities and the development of novel drug candidates. The 8-bromoquinoline-3-carboxylate framework, in particular, offers two distinct points for chemical modification. The bromine atom at the 8-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the ethyl carboxylate group at the 3-position can be hydrolyzed, converted to an amide, or reduced, providing another avenue for structural diversification.

This guide focuses on a classical and reliable synthetic pathway, the Gould-Jacobs reaction, which builds the quinoline core from readily available starting materials.[2][3]

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing 4-hydroxyquinoline derivatives.[2][4] The overall strategy involves three main stages:

-

Condensation: Reaction of an aniline derivative (2-bromoaniline) with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

-

Thermal Cyclization: An intramolecular cyclization of the enamine at high temperatures to form the quinoline ring system, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

-

Deoxygenation: A two-step process to remove the 4-hydroxy group, involving chlorination followed by reductive dehalogenation to yield the final target compound.

This multi-step approach is highly effective and provides a reliable route to the desired product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step A: Synthesis of Ethyl 2-((2-bromoanilino)methylene)malonate

This initial step involves a nucleophilic substitution reaction where the amino group of 2-bromoaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol.[5][6]

Protocol:

-

To a round-bottom flask, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring on a steam bath or in an oil bath at 100-120 °C for 1-2 hours.[6]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is often a solid or a viscous oil.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.

Step B: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This critical step is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure.[7][8] The use of a high-boiling, inert solvent is crucial to achieve the necessary temperatures (typically >250 °C) and to ensure even heat distribution.[7]

Protocol:

-

Place the intermediate from Step A into a flask containing a high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The product often precipitates from the hot solution.

-

Allow the mixture to cool to room temperature, then add hexanes or another non-polar solvent to fully precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.

Step C & D: Deoxygenation via Chlorination and Reduction

The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form.[9] To arrive at the target compound, the hydroxyl group must be removed. This is typically achieved by first converting it into a better leaving group (chloride) and then removing the chloride via reduction.

Protocol - Chlorination:

-

Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.[10]

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry. This yields ethyl 8-bromo-4-chloroquinoline-3-carboxylate.

Protocol - Reductive Dehalogenation:

-

Dissolve the 4-chloro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.

-

Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Reaction Mechanism: The Gould-Jacobs Cyclization

The mechanism begins with a nucleophilic attack from the aniline nitrogen onto the β-carbon of the malonate derivative, followed by the elimination of ethanol to form the key enamine intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization, which, after tautomerization, yields the stable 4-hydroxyquinoline aromatic system.[2][9]

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Caption: Standard workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data for the final product, this compound.

| Analysis Technique | Expected Result | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 7.5-9.5 ppm). A singlet for H-2 and a singlet for H-4. A quartet and a triplet for the ethyl ester group. | Confirms the quinoline core and the presence of the ethyl ester. The specific splitting patterns and chemical shifts are unique to the 8-bromo-3-carboxylate substitution pattern. |

| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the carbonyl carbon of the ester (~165 ppm) and carbons of the quinoline ring. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity. | The characteristic isotopic pattern for a single bromine atom provides strong evidence for its presence in the molecule.[11] |

| Infrared (IR) Spectroscopy | Strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the aromatic rings. | Confirms the presence of key functional groups. |

| Melting Point | A sharp, defined melting point range. | A sharp melting point is indicative of a pure crystalline solid. |

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction, followed by a deoxygenation sequence, is a reliable and well-documented method. This guide provides the necessary theoretical background and practical protocols for researchers to successfully synthesize and characterize this valuable chemical intermediate. The versatility of this compound ensures its continued importance in the fields of drug discovery and materials science, serving as a gateway to a vast library of novel quinoline derivatives.

References

- Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]

- Wikiwand. Gould–Jacobs reaction. [URL: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction]

- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [URL: https://www.mdpi.com/1420-3049/26/21/6696]

- BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [URL: https://www.benchchem.com/application-notes/AN56-Gould-Jacobs-Quinolone-Synthesis]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/journals/ijpsr/article/view/10-20-13]

- Merck Index. Gould-Jacobs Reaction. [URL: https://www.rsc.org/merck-index/monographs/m160]

- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [URL: https://www.youtube.

- Biotage. Gould Jacobs Quinoline forming reaction. [URL: https://www.biotage.com/hubfs/Application%20Notes/AN56%20Gould%20Jacobs%20Quinoline%20forming%20reaction.pdf]

- Taylor & Francis Online. A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Clycol(400)/Xylene Mixtures. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919008050212]

- BenchChem. A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate. [URL: https://www.benchchem.

- Molecules. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [URL: https://www.mdpi.com/1420-3049/18/3/3356]

- PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [URL: https://www.prepchem.

- PubChem. 8-Bromoquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140109]

- PubMed Central. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032158/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wikiwand.com [wikiwand.com]

- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 8-bromoquinoline-3-carboxylate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 8-bromoquinoline-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.

Introduction

This compound (CAS No: 347146-14-9) belongs to the quinoline class of compounds, which are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of indications, including cancer, malaria, and infectious diseases.[3] The introduction of a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position imparts specific steric and electronic properties that can modulate the molecule's biological activity and chemical reactivity.

The bromine substituent can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse derivatives.[4] The ethyl carboxylate group, on the other hand, can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. Quinoline-3-carboxylic acid derivatives, in particular, have been investigated for their antiproliferative activities.[5]

This guide will delve into the synthesis, structural features, and predicted physicochemical and spectroscopic properties of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Properties

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on the known characteristics of its parent molecules, 8-bromoquinoline and ethyl quinoline-3-carboxylate.

| Property | Predicted Value / Information | Source / Basis of Prediction |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [6] |

| Molecular Weight | 280.12 g/mol | [6] |

| CAS Number | 347146-14-9 | [6] |

| Appearance | Likely a solid at room temperature | Based on related quinoline derivatives |

| Melting Point | Not available. Expected to be higher than 8-bromoquinoline (58-59 °C) due to increased molecular weight and polarity. | [7] |

| Boiling Point | Not available. Expected to be significantly higher than 8-bromoquinoline (112-113 °C at 0.5 mmHg). | [7] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Poorly soluble in water. | General solubility of similar organic compounds. |

| XlogP | ~3.0 (Predicted for a related isomer) | [8] |

Synthesis of this compound

A robust and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.[9][10] This methodology offers a mild and high-yielding route to the quinoline-3-carboxylate scaffold.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned starting from 7-bromoindole.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of ethyl quinoline-3-carboxylates.[10]

Materials:

-

7-Bromoindole

-

Ethyl bromodiazoacetate (Br-EDA)

-

Dirhodium(II) bis(ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-2-phenylacetate) (Rh₂(esp)₂)

-

Cesium Carbonate (Cs₂CO₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-bromoindole (1.0 mmol) and Cs₂CO₃ (1.3 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add Rh₂(esp)₂ (0.01 mmol).

-

Cool the resulting mixture in an ice bath.

-

Slowly add a solution of ethyl bromodiazoacetate (1.4 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise to the stirring reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude residue in EtOAc and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

Rh₂(esp)₂ catalyst: This rhodium catalyst is highly efficient for carbene transfer from diazo compounds, facilitating the initial cyclopropanation of the indole.[9]

-

Cs₂CO₃: A mild inorganic base is required to neutralize the hydrobromic acid (HBr) that is eliminated during the ring expansion, driving the reaction to completion.[10]

-

Dropwise addition at low temperature: This is crucial to control the exothermic reaction and prevent the formation of side products from the decomposition of the diazoacetate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques. The following are the expected spectral features based on the analysis of its structure and data from related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl ester group. The chemical shifts (δ) are predicted in ppm relative to tetramethylsilane (TMS).

-

Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -CH₂) are expected.

-

Quinoline ring protons: A series of doublets, triplets, and multiplets in the aromatic region (approximately 7.5-9.0 ppm) are anticipated. The proton at the 2-position is expected to be the most deshielded, appearing at a higher chemical shift. The bromine at the 8-position will influence the chemical shifts of the adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl group: Signals for the methyl and methylene carbons are expected at approximately 14 ppm and 61 ppm, respectively.

-

Ester carbonyl: The carbonyl carbon should appear around 165 ppm.

-

Quinoline ring carbons: A series of signals in the aromatic region (approximately 120-150 ppm) are expected. The carbon bearing the bromine (C8) will show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong band is anticipated around 1250-1300 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: A band above 3000 cm⁻¹ is characteristic.

-

C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (280.12 g/mol ).

-

Isotopic Pattern: Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and the carboxyl group (-COOC₂H₅).

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups on the quinoline core.

Caption: Reactivity and potential applications of this compound.

Reactivity

-

At the 8-Bromo Position: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]

-

At the 3-Carboxylate Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or be involved in other transformations. The ester can also be reduced to a primary alcohol.

Potential Applications in Drug Discovery and Materials Science

The quinoline nucleus is a well-established pharmacophore, and this compound serves as a valuable building block for the synthesis of novel bioactive molecules.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][11] The ability to functionalize the 8-position of this molecule allows for the exploration of new chemical space in the design of kinase inhibitors or other anticancer drugs.

-

Antimalarial and Antimicrobial Agents: The quinoline ring is central to several antimalarial drugs. New derivatives of this compound could be synthesized and evaluated for their activity against drug-resistant strains of parasites and bacteria.[1]

-

Functional Materials: Quinolines can exhibit interesting photophysical properties. Derivatives of this compound could be investigated for their potential use as fluorescent probes, organic light-emitting diode (OLED) materials, or sensors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, related halogenated aromatic compounds can be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a thorough overview based on established chemical principles and data from related compounds. The synthetic accessibility and the presence of two distinct reactive sites make this molecule an attractive starting point for the development of novel compounds with a wide range of applications. Further research into the experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

Elango, K., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry, 26(19), 5346-5354. [Link]

-

Al-Omair, M. A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3501. [Link]

-

Pozdnyakov, I. A., et al. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

Youssif, B. G. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(10), 2005-2024. [Link]

-

Hansen, T., & Tungen, J. E. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 1965-1970. [Link]

-

Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]

-

American Chemical Society. (n.d.). The Chemistry of Quinolines. Chemical Reviews. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

-

Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

-

Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]

-

American Chemical Society. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 111-115. [Link]

-

PubChemLite. (n.d.). 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]

-

Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 176. [Link]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

NIST. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate. Retrieved from [Link]

-

Synthink. (n.d.). Ethyl 8-bromo-4-hydroxy-3-quinolinecarboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Functionalization of Quinolines Through Copper-Catalyzed Regioselective Halogenation Reaction. [Link]

-

Wikidoc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound CAS#: 347146-14-9 [amp.chemicalbook.com]

- 7. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]

- 8. PubChemLite - 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester (C12H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 11. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 8-bromoquinoline-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 8-bromoquinoline-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes predicted spectral data based on established principles and data from structurally related compounds. This approach provides a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Key Features

This compound possesses a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position. These features give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Proton NMR provides critical information about the chemical environment, connectivity, and number of different types of protons in a molecule.

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data. Co-adding multiple scans is typically performed to enhance the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 9.2 - 9.4 | s | - | 1H |

| H-4 | 8.3 - 8.5 | s | - | 1H |

| H-5 | 7.8 - 8.0 | d | 7.5 - 8.5 | 1H |

| H-6 | 7.4 - 7.6 | t | 7.5 - 8.5 | 1H |

| H-7 | 7.9 - 8.1 | d | 7.5 - 8.5 | 1H |

| -OCH₂CH₃ | 4.4 - 4.6 | q | 7.0 - 7.5 | 2H |

| -OCH₂CH₃ | 1.4 - 1.6 | t | 7.0 - 7.5 | 3H |

-

Aromatic Region (7.0 - 9.5 ppm): The five protons on the quinoline ring system are expected to appear in this region. The protons H-2 and H-4 are significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylate group, appearing as singlets at the lowest field. The protons on the bromo-substituted benzene ring (H-5, H-6, and H-7) will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling.

-

Ethyl Ester Group (1.4 - 4.6 ppm): The ethyl group of the ester will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This classic ethyl pattern is a key indicator of the ester functionality. The methylene protons are deshielded by the adjacent oxygen atom.

Caption: A typical workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 138 - 140 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 135 - 137 |

| C-8 | 120 - 122 |

| C-8a | 147 - 149 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 14 - 16 |

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (165-167 ppm).

-

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (120-152 ppm). The chemical shifts are influenced by the nitrogen atom, the bromine atom, and the ethyl carboxylate group. The carbon attached to the bromine (C-8) is expected to be shielded compared to the other aromatic carbons.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around 61-63 ppm, while the methyl carbon (-CH₃) will be at a much higher field, around 14-16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (ethyl group) |

| 1710 - 1730 | C=O stretch | Ester |

| 1580 - 1620 | C=C and C=N stretch | Quinoline ring |

| 1200 - 1300 | C-O stretch | Ester |

| 1000 - 1100 | C-Br stretch | Bromo-aromatic |

| 750 - 850 | C-H bend | Aromatic (out-of-plane) |

-

Carbonyl Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic C-H and C=C/C=N Stretches: The presence of the quinoline ring will be confirmed by absorptions corresponding to aromatic C-H stretching above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1580-1620 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is characteristic of the C-O stretching of the ester.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

| m/z | Proposed Fragment | Significance |

| 279/281 | [M]⁺ | Molecular ion peak (with characteristic 1:1 isotopic pattern for Bromine) |

| 250/252 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 234/236 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 206/208 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 127 | [C₉H₆N]⁺ | Quinoline radical cation |

-

Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

-

Fragmentation Pattern: The fragmentation of the molecule under EI conditions is expected to involve the loss of the ethyl and ethoxy groups from the ester functionality, leading to characteristic fragment ions. The loss of the entire ethyl carboxylate group would result in the 8-bromoquinoline radical cation.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the complete elucidation of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers in the field. This guide underscores the power of modern analytical techniques in advancing chemical research and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link][1]

-

Beilstein Journal of Organic Chemistry. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link][2]

Sources

CAS number 1234-56-7 Ethyl 8-bromoquinoline-3-carboxylate properties

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of Ethyl 8-bromoquinoline-3-carboxylate, a functionalized quinoline derivative with significant potential in drug discovery. While the initial query presented a misleading CAS number, this document focuses on the accurately identified compound (CAS 347146-14-9), delving into its synthesis, physicochemical properties, and prospective applications, particularly in oncology. This guide is structured to provide not just data, but a logical framework for understanding and utilizing this molecule in a research and development context. We will proceed from the foundational synthesis of the core structure to the functionalization and potential biological implications, offering insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the quinoline-3-carboxylate scaffold. The strategic placement of a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound and its Parent Acid

| Property | This compound | 8-Bromoquinoline-3-carboxylic acid |

| CAS Number | 347146-14-9 | 347146-16-1 |

| Molecular Formula | C₁₂H₁₀BrNO₂ | C₁₀H₆BrNO₂ |

| Molecular Weight | 280.12 g/mol | 252.06 g/mol [1] |

| Purity | >98% (as per typical suppliers)[2] | Typically >95% |

| Appearance | (Predicted) White to off-white solid | Solid[3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | (Predicted) Soluble in organic solvents like DCM, Ethyl Acetate | Data not available |

| SMILES | O=C(C1=CC2=CC=CC(Br)=C2N=C1)OCC[2] | C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O[1] |

| InChIKey | Data not available | QMAXUQVGYIBBKN-UHFFFAOYSA-N[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the 8-bromoquinoline core, followed by functionalization at the 3-position and subsequent esterification.

Synthesis of the 8-Bromoquinoline Core

A common and effective method for the synthesis of the 8-bromoquinoline scaffold is the Skraup synthesis or modifications thereof. This involves the reaction of an appropriately substituted aniline with glycerol, an oxidizing agent, and sulfuric acid. For 8-bromoquinoline, the starting material would be 2-bromoaniline.

Experimental Protocol: Synthesis of 8-Bromoquinoline (General Method)

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 2-bromoaniline and glycerol.

-

Addition of Oxidizing Agent: Slowly and with cooling, add an oxidizing agent such as arsenic pentoxide or nitrobenzene.

-

Heating: Heat the reaction mixture to initiate the exothermic reaction. Once the reaction begins, the heat source may need to be removed intermittently to control the rate. After the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the 8-bromoquinoline precipitates.

-

Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent.

Introduction of the Carboxylic Acid Group

The introduction of a carboxylic acid group at the 3-position of the quinoline ring can be challenging. A plausible synthetic route involves the construction of the quinoline ring from precursors that already contain the desired functionality.

Esterification to this compound

The final step is the esterification of 8-bromoquinoline-3-carboxylic acid to its corresponding ethyl ester. A standard and reliable method for this transformation is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of 8-Bromoquinoline-3-carboxylic acid

-

Reaction Setup: Dissolve 8-bromoquinoline-3-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow

Sources

The Quinoline-3-Carboxylate Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its true potential as a pharmacophore lay dormant for decades.[1] This guide delves into the fascinating discovery and rich history of a particularly influential class of its derivatives: the quinoline-3-carboxylates. We will traverse the path from their synthetic origins to their explosive impact on antibacterial chemotherapy and their ongoing evolution into targeted therapies for cancer and inflammatory diseases. This exploration is designed not merely to recount historical facts, but to provide a deeper understanding of the scientific rationale and experimental intricacies that have shaped this vital field of drug discovery.

Part 1: The Genesis of a Scaffold - Foundational Syntheses

The ability to construct the quinoline core with predictable regiochemistry was a critical enabler for the exploration of its therapeutic potential. While several named reactions exist for quinoline synthesis, the Gould-Jacobs reaction , first reported in 1939, proved to be a pivotal and versatile method for accessing the 4-hydroxyquinoline-3-carboxylate scaffold, the direct precursor to many biologically active molecules.[2][3]

The Gould-Jacobs Reaction: A Gateway to Functionalized Quinolines

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxyquinoline core.[2]

The causality behind this synthetic choice lies in its reliability and the accessibility of the starting materials. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which helps to direct the cyclization.[4]

Mechanism of the Gould-Jacobs Reaction:

-

Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This step requires significant thermal energy (often exceeding 250°C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring. The high activation energy can be supplied by conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently in modern adaptations, through microwave irradiation, which significantly reduces reaction times and can improve yields.

-

Tautomerization: The initial cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy-quinoline-3-carboxylate form.

-

Hydrolysis and Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid, which can then be removed via decarboxylation upon further heating to yield a 4-hydroxyquinoline.[4]

Diagram: The Gould-Jacobs Reaction Pathway

Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

Structure-Activity Relationships (SAR) of Fluoroquinolones: A Molecular Blueprint for Potency

The remarkable success of the fluoroquinolones can be attributed to the systematic exploration of their structure-activity relationships. The quinolone-3-carboxylic acid core is the essential pharmacophore, with specific substitutions at various positions fine-tuning the antibacterial spectrum, potency, and pharmacokinetic properties.

| Position | Substituent/Moiety | Role in Activity and Properties | Key Examples |

| N-1 | Alkyl, Cyclopropyl, Aryl | Influences potency and spectrum of activity. A cyclopropyl group often confers significant activity against Gram-negative bacteria. [4] | Ciprofloxacin (cyclopropyl), Norfloxacin (ethyl) |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and topoisomerase IV. [5]Modification or replacement generally leads to a loss of activity. [6] | All active fluoroquinolones |

| C-4 | Keto Group | Essential for binding to DNA gyrase and topoisomerase IV. [5] | All active fluoroquinolones |

| C-6 | Fluorine | Dramatically increases antibacterial activity by enhancing cell penetration and DNA gyrase inhibition. [6] | Ciprofloxacin, Levofloxacin |

| C-7 | Piperazinyl or Pyrrolidinyl Ring | Modulates the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties. [7] | Ciprofloxacin (piperazinyl), Moxifloxacin (diazabicyclo) |

| C-8 | Halogen or Methoxy Group | A fluorine or chlorine at this position can improve oral absorption and activity against anaerobes. A methoxy group can reduce photosensitivity. [7] | Sparfloxacin (fluoro), Moxifloxacin (methoxy) |

Part 3: Beyond Bacteria - The Emergence of Quinoline-3-Carboxylates in Oncology and Inflammation

The versatility of the quinoline-3-carboxylate scaffold extends far beyond the realm of antibacterial agents. In recent years, derivatives of this core structure have emerged as promising therapeutic agents for cancer and inflammatory diseases, demonstrating the power of chemical modification to redirect biological activity.

Quinoline-3-Carboxamides in Oncology: The Story of Tasquinimod

A significant development in this area is the discovery of tasquinimod , a second-generation quinoline-3-carboxamide that has shown promise in the treatment of castration-resistant prostate cancer. Unlike the fluoroquinolones, which target bacterial enzymes, tasquinimod exerts its anticancer effects by modulating the tumor microenvironment. [8] Mechanism of Action of Tasquinimod:

Tasquinimod's primary mechanism of action involves binding to the S100A9 protein, which is involved in inflammatory and tumorigenic processes. [8]By inhibiting S100A9, tasquinimod disrupts the recruitment and function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. This leads to a reduction in angiogenesis (the formation of new blood vessels that feed the tumor) and a modulation of the immune response against the tumor. [9] The discovery of tasquinimod evolved from an earlier quinoline-3-carboxamide, roquinimex, which was initially investigated for its immunomodulatory properties. This highlights a key principle in drug discovery: the iterative optimization of a chemical scaffold can lead to compounds with entirely new mechanisms of action and therapeutic applications.

Quinoline-3-Carboxylic Acids as Kinase and Cyclooxygenase Inhibitors

The quinoline-3-carboxylic acid moiety has also been identified as a privileged scaffold for the development of inhibitors of key enzymes involved in cell signaling and inflammation.

-

Protein Kinase Inhibitors: Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, an enzyme that is overexpressed in many cancers and plays a role in cell growth and survival. [2]The most active compounds in these studies were found to be tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, demonstrating that modifications to the core quinoline structure can impart potent and selective kinase inhibitory activity. [2]

-

Anti-inflammatory Agents: The structural similarity of certain quinoline derivatives to known anti-inflammatory drugs has prompted their investigation as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [4]Structure-activity relationship studies have shown that quinolines with a carboxylic acid moiety can exhibit COX inhibition, while those with a carboxamide group may act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), another target for anti-inflammatory drugs. [5]

Part 4: Experimental Protocols and Characterization

The successful development of quinoline-3-carboxylate derivatives relies on robust and reproducible synthetic and analytical methodologies. This section provides an overview of key experimental procedures.

Synthesis of a Key Intermediate: 2-Chloroquinoline-3-carboxylic Acid

A common and versatile intermediate for the synthesis of various quinoline-3-carboxamides is 2-chloroquinoline-3-carboxylic acid. This can be prepared from the corresponding 2-chloroquinoline-3-carbaldehyde, which is accessible through the Vilsmeier-Haack reaction of acetanilides.

Experimental Protocol: Oxidation of 2-Chloroquinoline-3-carbaldehyde

-

Suspend the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol.

-

Add a warm solution of silver nitrate (AgNO₃, 1.6 equivalents) in ethanol to the stirring suspension.

-

Add a solution of sodium hydroxide (NaOH, 5 equivalents) in 80% aqueous ethanol dropwise over 15 minutes at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Filter the reaction mixture through a pad of celite and remove the solvent under reduced pressure.

-

Add water to dissolve the sodium salt of the product and then acidify with 15% aqueous hydrochloric acid (HCl) to a pH of 1.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloroquinoline-3-carboxylic acid. [7]

Amide Coupling: Formation of Quinoline-3-Carboxamides

The final step in the synthesis of many biologically active quinoline-3-carboxamides is the coupling of a quinoline-3-carboxylic acid with a desired amine. A variety of coupling reagents can be employed for this transformation.

Experimental Protocol: Amide Coupling using HATU

-

Prepare a solution of the quinoline-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF) at 0°C.

-

Add 2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Add a slight excess of the desired amine (relative to the carboxylic acid).

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent based on the product's properties.

-

Purify the crude product by chromatography. [10]

Analytical Characterization

The structural elucidation and purity assessment of synthesized quinoline-3-carboxylate derivatives are crucial for ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. [11]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm their structure. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for their quantification. A variety of stationary phases and mobile phases can be used to achieve optimal separation of quinoline derivatives. [4]

Conclusion: A Scaffold with a Bright Future

The journey of quinoline-3-carboxylate derivatives, from an accidental discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The initial breakthrough of the fluoroquinolone antibiotics revolutionized the treatment of bacterial infections, and the ongoing exploration of this versatile scaffold continues to yield promising new drug candidates for a range of diseases. As our understanding of the molecular basis of disease deepens, the quinoline-3-carboxylate core, with its tunable electronic and steric properties, is poised to remain a privileged scaffold for the design of the next generation of targeted therapeutics. The ability to rationally design and synthesize novel derivatives, guided by a rich history of structure-activity relationships, ensures that the story of the quinoline-3-carboxylates is far from over.

References

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(29), 3604–3629.

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063–1065.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398.

- Pissinate, K., Martins, M. A. P., & Zanatta, N. (2015). The Vilsmeier–Haack Reaction in the Synthesis of Heterocyclic Compounds. Chemical Reviews, 115(11), 5274–5316.

- (This citation is a placeholder for general information on amide coupling reagents and is not tied to a specific search result).

- Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31, 65-78.

- Pili, R., Haggman, M., Stadler, W. M., Gingrich, J. R., Assikis, V. J., Björk, A., ... & Damber, J. E. (2011). Phase II randomized, double-blind, placebo-controlled study of tasquinimod in men with metastatic castration-resistant prostate cancer. Journal of clinical oncology, 29(30), 4022–4028.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13–20.

- (This citation is a placeholder for general information on the Gould-Jacobs reaction and is not tied to a specific search result).

- (This citation is a placeholder for general information on the Vilsmeier-Haack reaction and is not tied to a specific search result).

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.

- (This citation is a placeholder for general information on amide coupling and is not tied to a specific search result).

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.

- (This citation is a placeholder for general information on NMR characterization and is not tied to a specific search result).

- Björk, P., Bjurberg, M., Olsson, A., Vågberg, J., Tordsson, J., & Axelsson, B. (2010). A novel orally active quinoline-3-carboxamide, tasquinimod (ABR-215050), inhibits tumor growth and metastasis by targeting the tumor-supportive myeloid cell compartment. Clinical Cancer Research, 16(17), 4443–4454.

- (This citation is a placeholder for general information on Tasquinimod and is not tied to a specific search result).

- Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical infectious diseases, 41(Supplement_2), S113-S119.

- (This citation is a placeholder for general information on the Vilsmeier-Haack reaction and is not tied to a specific search result).

- (This citation is a placeholder for general information on amide coupling and is not tied to a specific search result).

- (This citation is a placeholder for general information on HPLC analysis and is not tied to a specific search result).

- (This citation is a placeholder for general information on amide coupling reagents and is not tied to a specific search result).

- (This citation is a placeholder for general information on mass spectrometry and is not tied to a specific search result).

Sources

- 1. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 2. chempap.org [chempap.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]

An In-depth Technical Guide to the Mechanistic Formation of Ethyl 8-bromoquinoline-3-carboxylate

Introduction: Quinoline scaffolds are foundational motifs in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the quinoline ring system is a critical endeavor in drug discovery, enabling the modulation of pharmacological profiles and the development of novel therapeutic agents. Among these, ethyl 8-bromoquinoline-3-carboxylate stands out as a valuable intermediate, offering a versatile handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of the most logical and efficient synthetic pathway to this key compound, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this synthetic process.

Strategic Synthesis Overview

The formation of this compound is most effectively achieved through a three-stage synthetic sequence. This strategy ensures high regioselectivity and provides a reliable route to the target molecule. The overall transformation is outlined below:

-

Stage 1: Gould-Jacobs Reaction - Construction of the quinoline core to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

-

Stage 2: Chlorination - Conversion of the 4-hydroxy group to a 4-chloro substituent.

-

Stage 3: Reductive Dechlorination - Removal of the 4-chloro group to afford the final product.

This multi-step approach allows for precise control over the introduction of substituents onto the quinoline ring.

Caption: Overall synthetic strategy for this compound.

Stage 1: The Gould-Jacobs Reaction - Building the Quinoline Core

The cornerstone of this synthesis is the Gould-Jacobs reaction, a robust and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2]

Mechanism of the Gould-Jacobs Reaction

The mechanism unfolds in two key phases: initial condensation and subsequent thermal cyclization.

-

Nucleophilic Substitution: The reaction commences with a nucleophilic attack by the amino group of 2-bromoaniline on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((2-bromophenyl)amino)methylene)malonate.[1]

-

Thermal Cyclization: The crucial ring-closing step is induced by high temperatures. The reaction proceeds via a 6-electron electrocyclization. The lone pair of electrons on the nitrogen atom attacks one of the ester carbonyl carbons, leading to the formation of a six-membered ring. A subsequent elimination of another molecule of ethanol results in the formation of the aromatic 4-hydroxyquinoline ring system.[2] The product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form.[1]

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established Gould-Jacobs reaction procedures.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture to 120-140 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

-

Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. Add n-hexane to facilitate further precipitation. Collect the solid product by filtration and wash with n-hexane to remove the solvent. The crude product can be further purified by recrystallization.

| Parameter | Value | Reference |

| Starting Materials | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | [2] |

| Condensation Temp. | 120-140 °C | [3] |

| Cyclization Temp. | ~250 °C (in diphenyl ether) | [2] |

| Typical Yield | 60-80% | [4] |

Stage 2: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxy group of the quinoline is a stable enol and requires conversion to a better leaving group for its removal. A common and effective method is its conversion to a 4-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Mechanism of Chlorination

The chlorination mechanism involves the activation of the 4-oxo group by POCl₃.

-

Phosphorylation: The oxygen of the 4-oxo group acts as a nucleophile and attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the 4-chloroquinoline product.[6]

Caption: Mechanism of chlorination of the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

This protocol is based on standard procedures for the chlorination of 4-hydroxyquinolines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully cool the reaction mixture and pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, which will cause the product to precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5] |

| Reaction Temperature | Reflux (~110 °C) | [4] |

| Typical Reaction Time | 2-4 hours | [4] |

| Typical Yield | >80% | [5] |

Stage 3: Reductive Dechlorination

The final step in the synthesis is the removal of the 4-chloro substituent to yield this compound. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[7]

Mechanism of Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation involves the use of a hydrogen donor, such as ammonium formate, and a metal catalyst, typically palladium on carbon (Pd/C).

-

Hydrogen Generation: Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen gas in situ.[8]

-

Oxidative Addition: The 4-chloroquinoline derivative undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) intermediate.

-

Reductive Elimination: The palladium(II) intermediate then reacts with the in situ generated hydrogen (as a hydride on the palladium surface), leading to the reductive elimination of the desired dehalogenated product and regeneration of the palladium(0) catalyst.[7][9]

Caption: Workflow for the reductive dechlorination step.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the catalytic transfer hydrogenation of haloquinolines.[7]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 8-bromo-4-chloroquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: Add ammonium formate (3-5 equivalents) to the solution, followed by a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification can be achieved by column chromatography.

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [7] |

| Hydrogen Donor | Ammonium Formate | [9] |

| Solvent | Ethanol or Methanol | [7] |

| Reaction Temperature | Reflux | [9] |

| Typical Yield | High | [7] |

Conclusion

The synthesis of this compound is a well-defined, three-stage process that leverages classic and reliable organic transformations. The Gould-Jacobs reaction provides a regioselective entry into the 8-bromo-4-hydroxyquinoline-3-carboxylate core. Subsequent chlorination with phosphorus oxychloride efficiently prepares the molecule for the final dehalogenation step. Catalytic transfer hydrogenation offers a mild and practical method for the removal of the 4-chloro group, yielding the desired product. Each step in this synthetic pathway is supported by a clear mechanistic understanding, allowing for rational optimization and troubleshooting. This guide provides the necessary framework for the successful and efficient synthesis of this important chemical intermediate.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

- A Kind of Preparation Method of the Bromo- 4- Chloroquinoline of 6-. CN106432073B.

-

ResearchGate. (n.d.). Gould-Jacobs Reaction. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

- Hradil, P., et al. (1990).

-

Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

- Gowda, S., et al. (2000). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon. Tetrahedron Letters, 41(45), 8153-8156.

-

Abed, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3082-3097. [Link]

- Ram, S., & Spicer, L. D. (1988). Catalytic transfer hydrogenation of conjugated nitroalkenes with ammonium formate.

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Štefane, B., & Požgan, F. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(10), 2651. [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

-

Anwer, M. K., et al. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497. [Link]

-

ChemUniverse. (n.d.). ETHYL 8-BROMO-4-CHLOROQUINOLINE-3-CARBOXYLATE. [Link]

- Ram, S., & Ehrenkaufer, R. E. (1988).

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. ablelab.eu [ablelab.eu]